N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide, also known as Bicuculline, is a potent antagonist of the GABA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of the GABA receptor and its effects on the nervous system.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents the inhibitory effects of GABA, leading to increased neural activity. This increased activity can lead to seizures and other neurological effects.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide has a variety of biochemical and physiological effects on the nervous system. It can cause seizures, convulsions, and other neurological effects. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide is a potent and specific antagonist of the GABA receptor, making it a valuable tool for studying the effects of increased neural activity. However, its effects on the nervous system can be unpredictable and potentially dangerous, making it important to use caution when working with this compound.
Future Directions
There are many potential future directions for research involving N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is the study of its effects on different types of neurons and neurotransmitters. Another area of interest is the development of new compounds that can selectively target specific subtypes of the GABA receptor. Overall, N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide continues to be an important tool for studying the mechanisms of action of the GABA receptor and its effects on the nervous system.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide is widely used in scientific research to study the mechanisms of action of the GABA receptor. It is commonly used as a tool to block the inhibitory effects of GABA on the nervous system, allowing researchers to study the effects of increased neural activity. N-bicyclo[2.2.1]hept-2-yl-2-(4-phenyl-1-piperazinyl)acetamide has been used to study a variety of neurological disorders, including epilepsy, anxiety, and depression.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c23-19(20-18-13-15-6-7-16(18)12-15)14-21-8-10-22(11-9-21)17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWUFKXQWNTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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